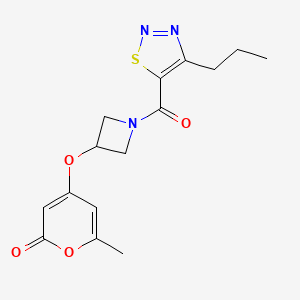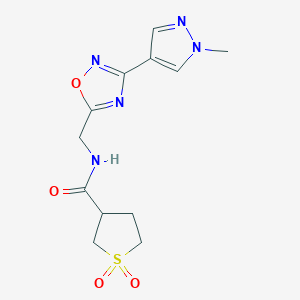![molecular formula C25H25ClN2O5 B2498102 7-Chloro-1-(4-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631882-82-1](/img/structure/B2498102.png)
7-Chloro-1-(4-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals characterized by the presence of a chromeno[2,3-c]pyrrole backbone, a structural motif known for its diverse biological activities and chemical properties. Its synthesis and study are significant due to the potential applications in material science, pharmaceuticals, and chemical synthesis.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes that often include cycloaddition reactions, where precursors such as 1-aryl-4,5-diaroyl-1H-pyrrole-2,3-diones react with styrenes to form substituted dihydropyrano[4,3-b]pyrrole-2,3(1H,6H)-diones, with structures confirmed by XRD analysis (Silaichev et al., 2012). This indicates a possible pathway for synthesizing the target compound, highlighting the importance of precise conditions and reagents.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through crystallographic studies, revealing complex interactions and conformations. For instance, the crystal and molecular structure of similar compounds show significant variation depending on substituents, indicating the potential for diverse chemical behavior and applications (Shi et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving this compound likely involve its functional groups, such as the morpholinopropyl group, the methoxyphenyl group, and the chromeno[2,3-c]pyrrole-3,9-dione core. These groups can undergo various chemical reactions, including cycloadditions, substitutions, and ring transformations, which can significantly alter the compound's chemical properties and reactivity.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, would be influenced by the compound's molecular structure. Substituents like the 4-methoxyphenyl and 3-morpholinopropyl groups could affect the compound's overall polarity, potentially making it more soluble in organic solvents and affecting its phase behavior and crystallization properties.
Chemical Properties Analysis
The chemical properties of such compounds are determined by their functional groups and molecular structure. The presence of the chromeno[2,3-c]pyrrole-3,9-dione core suggests potential for interesting electronic properties, including photoluminescence and electrochemical behavior, as seen in related compounds (Zhang & Tieke, 2008). Additionally, the reactivity of the morpholinopropyl and methoxyphenyl groups could offer avenues for further functionalization and the synthesis of derivatives with tailored properties.
Wissenschaftliche Forschungsanwendungen
Photoluminescent Materials
New photoluminescent conjugated polymers with 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units have been synthesized. These polymers demonstrate strong photoluminescence and photochemical stability, making them suitable for electronic applications, such as in organic light-emitting diodes (OLEDs) and photovoltaic cells (Beyerlein & Tieke, 2000).
Heterocyclic Synthesis
Research on β-ketoamide derivatives, involving a one-pot reaction with (chlorocarbonyl)phenyl ketene, has led to the synthesis of various heterocyclic compounds. This method yields derivatives that are intermediates for further synthesis, potentially useful in developing new therapeutic agents or materials with unique properties (Nejadshafiee et al., 2013).
Biodegradable Polyesteramides
The development of biodegradable polyesteramides with pendant functional groups from morpholine-2,5-dione derivatives opens new pathways for creating materials with specific chemical functionalities. These materials could have applications in biomedical engineering, such as in drug delivery systems or biocompatible scaffolds (Veld et al., 1992).
Anti-Cancer Research
Pyrrole derivatives have been synthesized as inhibitors of protein kinases like EGFR and VEGFR, showing potential as anti-cancer therapeutics. These compounds exhibit mechanisms of action that include apoptosis induction in malignant cells and antioxidant activities, indicating their usefulness in cancer treatment (Kuznietsova et al., 2019).
Electron Transport Layers
The synthesis of an alcohol-soluble n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone for use as an electron transport layer in polymer solar cells highlights the material's high conductivity and electron mobility. This advancement could improve the efficiency of polymer solar cells by facilitating electron extraction and reducing exciton recombination (Hu et al., 2015).
Eigenschaften
IUPAC Name |
7-chloro-1-(4-methoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O5/c1-31-18-6-3-16(4-7-18)22-21-23(29)19-15-17(26)5-8-20(19)33-24(21)25(30)28(22)10-2-9-27-11-13-32-14-12-27/h3-8,15,22H,2,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAWEHFSOQYIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-(4-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Ethyl-hexahydro-1h-cyclopenta[c]furan-1,3-dione](/img/structure/B2498019.png)
![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2498020.png)
![8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2498021.png)
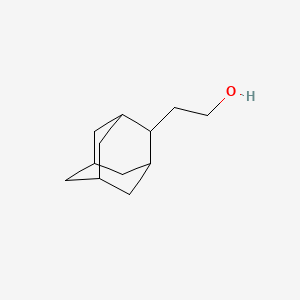
![N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2498023.png)
![6-Oxa-2-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2498024.png)
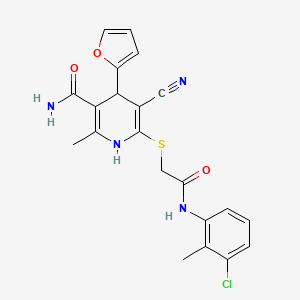
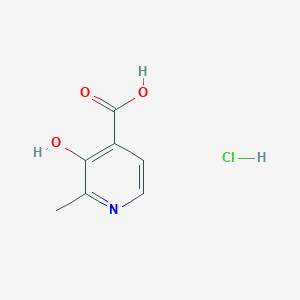
![Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2498033.png)
![2-[[4-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2498034.png)
![3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498035.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2498038.png)
